molecular formula C11H11NO2 B14207699 Benzamide, N-(cyclopropylcarbonyl)- CAS No. 756488-67-2

Benzamide, N-(cyclopropylcarbonyl)-

Cat. No.: B14207699
CAS No.: 756488-67-2
M. Wt: 189.21 g/mol
InChI Key: KJIWWFBAXBQCRH-UHFFFAOYSA-N
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Description

Benzamide, N-(cyclopropylcarbonyl)-: is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopropylcarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, N-(cyclopropylcarbonyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the method mentioned above offers a greener alternative that can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(cyclopropylcarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with glyoxal can yield N-(tetrahydrofuran-2-yl)benzamide .

Scientific Research Applications

Chemistry: Benzamide, N-(cyclopropylcarbonyl)- is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, benzamide derivatives are explored for their potential therapeutic properties. They have been studied for their antioxidant, antibacterial, and anti-inflammatory activities . These compounds are also investigated for their role in cancer treatment and other medical applications .

Industry: Benzamide derivatives are utilized in the paper, plastic, and rubber industries. They serve as intermediates in the production of various industrial chemicals and materials .

Comparison with Similar Compounds

Uniqueness: Benzamide, N-(cyclopropylcarbonyl)- is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Biological Activity

Benzamide, N-(cyclopropylcarbonyl)-, also known as 2-[(Cyclopropylcarbonyl)amino]benzamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound features a benzamide structure with a cyclopropylcarbonyl group attached to the nitrogen atom. This unique structure may contribute to its biological activity. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are important for its synthesis and potential modifications for enhanced activity.

Table 1: Chemical Reactions of Benzamide, N-(cyclopropylcarbonyl)-

Reaction TypeDescriptionCommon Reagents
OxidationForms N-oxide derivativesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConverts carbonyl to hydroxyl groupLithium aluminum hydride, sodium borohydride
SubstitutionAmino group participates in nucleophilic substitutionsAlkyl halides, acyl chlorides

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit significant antimicrobial activity against various bacterial strains. The specific mechanisms may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. For example, preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Benzamide, N-(cyclopropylcarbonyl)- has been investigated for its anticancer effects. In vitro studies have demonstrated cytotoxic activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potency:

Table 2: Cytotoxic Activity of Benzamide Derivatives

CompoundCell LineIC50 (µM)
Benzamide derivative AMDA-MB-23139.78
Benzamide derivative BU-87 MG38.29
Control (ABZ)MDA-MB-23183.1
Control (ABZ)U-87 MG40.59

The results indicate that some derivatives exhibit lower IC50 values compared to standard treatments, suggesting enhanced efficacy in inhibiting tumor growth .

The mechanism by which benzamide, N-(cyclopropylcarbonyl)- exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The cyclopropylcarbonyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may affect various cellular pathways related to apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of benzamide derivatives against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 mg/L for certain derivatives. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Efficacy in Cell Lines

In another study focusing on cancer treatment, benzamide derivatives were tested on breast cancer cell lines (MDA-MB-231). The findings revealed that these compounds could induce apoptosis through mitochondrial pathways, characterized by cytochrome C release and activation of caspase-3 .

Properties

CAS No.

756488-67-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(cyclopropanecarbonyl)benzamide

InChI

InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)12-11(14)9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14)

InChI Key

KJIWWFBAXBQCRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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